5-(2-Phenylethyloxy)indole
Description
5-(2-Phenylethyloxy)indole is a substituted indole derivative featuring a phenylethyloxy group (–OCH₂CH₂Ph) at the 5-position of the indole core. The phenylethyloxy group enhances lipophilicity compared to smaller substituents (e.g., methoxy or fluoro), which may influence bioavailability and receptor interactions in pharmacological contexts .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-(2-phenylethoxy)-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-2-4-13(5-3-1)9-11-18-15-6-7-16-14(12-15)8-10-17-16/h1-8,10,12,17H,9,11H2 |
InChI Key |
DEGRFCVVZUGCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(2-Phenylethyloxy)indole with structurally related indole derivatives:
Key Observations:
- Electronic Effects : Unlike electron-withdrawing groups (e.g., –CF₃ or –F), the phenylethyloxy group is electron-donating, which may stabilize the indole ring and influence reactivity in electrophilic substitutions .
- Biological Activity : Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit kinase inhibitory activity, suggesting that substituents at the 5-position can modulate target binding .
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